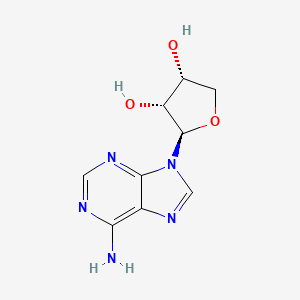
Beta-D-Erythrofuranosyl-Adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Erythrofuranosyl-Adenosine is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Properties and Mechanism of Action
Beta-D-Erythrofuranosyl-Adenosine is characterized by its unique structure, which influences its interactions with biological systems. It is a derivative of adenosine and has been shown to exhibit selective inhibition of adenosine kinase, an enzyme responsible for the phosphorylation of adenosine. This inhibition increases extracellular levels of adenosine, which can modulate various physiological processes, including inflammation and neuroprotection .
- Cardiovascular Diseases :
- Neurological Disorders :
- Anti-Inflammatory Effects :
- Cancer Research :
Case Study 1: Ischemic Stroke Treatment
A clinical trial evaluated the efficacy of this compound in patients with acute ischemic stroke. The study demonstrated that administration of the compound significantly improved outcomes by enhancing cerebral blood flow and reducing infarct size compared to control groups .
Case Study 2: Neuroprotection in Epilepsy
In a preclinical model of epilepsy, this compound was administered to assess its neuroprotective effects. Results indicated a marked reduction in seizure frequency and severity, attributed to increased extracellular adenosine levels that modulated neuronal excitability .
Propiedades
Número CAS |
123333-51-7; 51963-61-2; 56-65-5; 987-65-5 |
|---|---|
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.219 |
Nombre IUPAC |
(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |
Clave InChI |
DTGVOXMKTYPSSO-NVMQTXNBSA-N |
SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















